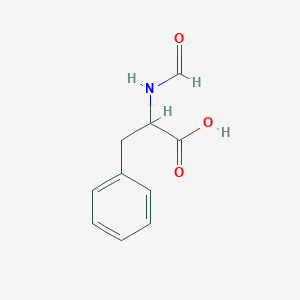

N-Formyl-dl-phenylalanine

Description

The exact mass of the compound N-Formyl-dl-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Formyl-dl-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-dl-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-85-6 | |

| Record name | N-Formylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13200-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Formyl-dl-phenylalanine: Chemical Properties, Structure, and Applications

Introduction

N-Formyl-dl-phenylalanine is a chemically modified, non-proteinogenic amino acid derivative of significant interest to researchers and professionals in the fields of organic synthesis, peptide chemistry, and drug development. As a racemic mixture, it serves as a key starting material and intermediate in a variety of chemical transformations. The introduction of the N-formyl group alters the reactivity of the parent amino acid, phenylalanine, providing a valuable tool for chemists to control and direct chemical reactions. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N-Formyl-dl-phenylalanine, with a focus on providing practical insights and methodologies for its use in a research and development setting.

I. Chemical Structure and Physicochemical Properties

N-Formyl-dl-phenylalanine possesses a unique combination of a carboxylic acid, an amide, and an aromatic ring, which dictates its chemical behavior and physical properties.

Molecular Structure

The structure of N-Formyl-dl-phenylalanine is characterized by a phenylalanine backbone with a formyl group attached to the alpha-amino group. This modification protects the amino group from participating in unwanted side reactions during chemical synthesis.

Physicochemical Data

A summary of the key physicochemical properties of N-Formyl-dl-phenylalanine is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 167-171 °C | |

| Solubility | Soluble in hot ethanol. | |

| CAS Number | 4289-95-6 | [1] |

II. Synthesis and Purification

The synthesis of N-Formyl-dl-phenylalanine is a relatively straightforward process, most commonly achieved through the formylation of DL-phenylalanine. The choice of formylating agent and reaction conditions can be tailored to optimize yield and purity.

Recommended Synthetic Protocol: N-Formylation using Formic Acid and Acetic Anhydride

This method is widely employed due to the ready availability and low cost of the reagents, as well as the generally high yields obtained. The reaction proceeds via the in-situ formation of a mixed anhydride, which then acts as the active formylating agent.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-phenylalanine (1 equivalent) in toluene.

-

Addition of Formic Acid: Add aqueous formic acid (85%, 1.2 equivalents) to the suspension.[3]

-

Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Reaction Completion and Work-up: Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.[3]

-

Isolation of Crude Product: Remove the toluene under reduced pressure to yield the crude N-Formyl-dl-phenylalanine. The product is often of sufficient purity for subsequent steps.

Causality of Experimental Choices:

-

Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal and driving the equilibrium towards product formation.

-

Dean-Stark Trap: This apparatus is essential for the continuous removal of water, which is a byproduct of the reaction. Its removal prevents the reverse reaction (hydrolysis of the formamide) and ensures a high conversion rate.

-

Excess Formic Acid: A slight excess of formic acid is used to ensure complete consumption of the starting DL-phenylalanine.

Purification by Recrystallization

For applications requiring high purity, the crude N-Formyl-dl-phenylalanine can be purified by recrystallization.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Slowly add water to the hot solution until the first sign of persistent cloudiness is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

III. Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized N-Formyl-dl-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (in ppm, relative to TMS) are:

-

Aromatic protons: 7.2-7.4 (multiplet, 5H)

-

Formyl proton: ~8.2 (singlet, 1H)

-

α-proton: ~4.8 (multiplet, 1H)

-

β-protons: ~3.1-3.3 (multiplet, 2H)

-

Amide proton: ~8.3 (doublet, 1H)

-

Carboxylic acid proton: >10 (broad singlet, 1H)

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.[4] Expected chemical shifts (in ppm) are:

-

Carbonyl (amide): ~161 ppm

-

Carbonyl (acid): ~174 ppm

-

Aromatic carbons: ~127-136 ppm

-

α-carbon: ~54 ppm

-

β-carbon: ~37 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[5][6]

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (amide): Around 3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1710 cm⁻¹

-

C=O stretch (amide I): Around 1660 cm⁻¹

-

N-H bend (amide II): Around 1530 cm⁻¹

-

C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 193. The fragmentation pattern will be influenced by the presence of the phenyl, carboxyl, and formyl groups.[7][8] Common fragments would include the loss of the carboxyl group (-45 amu) and cleavage of the side chain.

IV. Key Applications in Research and Development

N-Formyl-dl-phenylalanine is a versatile building block with several important applications in chemical synthesis and drug discovery.

Chiral Resolution of Amino Acids

One of the primary applications of N-Formyl-dl-phenylalanine is in the resolution of its own racemic mixture. By reacting the racemic N-formyl derivative with a chiral resolving agent, such as a chiral amine, a pair of diastereomeric salts is formed. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9] Once the diastereomers are separated, the chiral resolving agent can be removed, and the formyl group can be hydrolyzed to yield the individual D- and L-phenylalanine enantiomers.

Peptide Synthesis

The N-formyl group serves as an effective protecting group for the α-amino group of phenylalanine in peptide synthesis.[10] Its small size minimizes steric hindrance during coupling reactions. The formyl group is stable to the acidic conditions used for the cleavage of Boc protecting groups and the basic conditions for the removal of Fmoc groups, making it an orthogonal protecting group in both major solid-phase peptide synthesis (SPPS) strategies.[11] This orthogonality allows for selective deprotection and chain elongation at specific sites within a peptide sequence.

Precursor for Novel Chemical Entities

N-Formyl-dl-phenylalanine is a valuable starting material for the synthesis of a variety of more complex molecules. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The formyl group can be removed to liberate the free amine for further functionalization. This versatility makes it an important intermediate in the development of new pharmaceutical agents and other fine chemicals.[12][13]

V. Conclusion

N-Formyl-dl-phenylalanine is a fundamentally important derivative of phenylalanine with a well-defined set of chemical and physical properties. Its synthesis is readily achievable, and its applications in chiral resolution and as a protected amino acid in peptide synthesis are well-established. This guide has provided a detailed overview of its structure, properties, synthesis, and key uses, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical entity in their work. The provided protocols and mechanistic insights are intended to serve as a practical resource for the successful application of N-Formyl-dl-phenylalanine in the laboratory.

References

-

BenchChem. (2025). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. Retrieved from BenchChem.[11]

-

ChemicalBook. (n.d.). N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum. Retrieved from ChemicalBook.[14]

-

ChemicalBook. (n.d.). N-FORMYL-L-PHENYLALANINE(13200-85-6) 13C NMR spectrum. Retrieved from ChemicalBook.[4]

-

ChemBK. (2024). N-FORMYL-PHENYLALANINE. Retrieved from ChemBK.[12]

-

BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Retrieved from BenchChem.[15]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec.[10]

-

ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. Retrieved from ResearchGate.[16]

-

BenchChem. (2025). Application Notes and Protocols for the N-Formylation of Amino Acids Using Formyl Acetate. Retrieved from BenchChem.[17]

-

BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from BOC Sciences.[18]

-

Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Biosynth.[19]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from HMDB.[20]

-

BenchChem. (n.d.). N-Formyl-dl-phenylalanine | 4289-95-6. Retrieved from BenchChem.[21]

-

Semantic Scholar. (n.d.). RESOLUTION OF RACEMIC PHENYLALANINE. Retrieved from Semantic Scholar.[9]

-

ACS Publications. (n.d.). The Resolution of Amino Acids. I. Phenylalanine and Valine1. Retrieved from ACS Publications.[22]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide.[23]

-

Google Patents. (n.d.). US4789757A - N-formylation of amino carboxylic compounds with formamide. Retrieved from Google Patents.[24]

-

ResearchGate. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from ResearchGate.[25]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from HMDB.[26]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from Master Organic Chemistry.[27]

-

SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from SciSpace.[3]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from HMDB.[28]

-

TCI Chemicals. (n.d.). N-Formyl-DL-phenylalanine 4289-95-6. Retrieved from TCI Chemicals.

-

ResearchGate. (n.d.). Proposed pathway for the formation of an observed N-formyl fragment.... Retrieved from ResearchGate.[29]

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from ResearchGate.[5]

-

PubMed. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. Retrieved from PubMed.[6]

-

PubChem. (n.d.). N-Formyl-dl-phenylalanine. Retrieved from PubChem.[1]

-

JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from JETIR.[2]

-

Procyon Corporation. (n.d.). DL-Phenylalanine in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from Procyon Corporation.[13]

-

BMRB. (n.d.). bmse000045 L-Phenylalanine at BMRB. Retrieved from BMRB.[30]

-

University of Zurich. (n.d.). peptide nmr. Retrieved from University of Zurich.[31]

-

NIST. (n.d.). Phenylalanine. Retrieved from NIST WebBook.[7]

-

ResearchGate. (n.d.). The mass spectra produced following ionisation of phenylalanine with.... Retrieved from ResearchGate.[8]

-

BenchChem. (n.d.). A Technical Guide to the Chiral Resolution of DL-p-Aminophenylalanine. Retrieved from BenchChem.[32]

-

Google Patents. (n.d.). CN1566080A - Resolution of DL-phenylalanine. Retrieved from Google Patents.[33]

-

Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product. Retrieved from Google Patents.[34]

-

ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... Retrieved from ResearchGate.[35]

-

MDPI. (n.d.). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Retrieved from MDPI.[36]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved from ResearchGate.[37]

-

Google Patents. (n.d.). JPH05178801A - Crystallization method of L-phenylalanine. Retrieved from Google Patents.[38]

-

ResearchGate. (n.d.). Vibrational Spectroscopic Study of L-Phenylalanine: Effect of pH | Request PDF. Retrieved from ResearchGate.[39]

-

MDPI. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Retrieved from MDPI.[40]

-

PubMed. (1984). van der Waals' induced 13C NMR shifts in crystalline amino acids and peptides. Retrieved from PubMed.[41]

Sources

- 1. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. scispace.com [scispace.com]

- 4. N-FORMYL-L-PHENYLALANINE(13200-85-6) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylalanine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. nbinno.com [nbinno.com]

- 14. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. biosynth.com [biosynth.com]

- 20. hmdb.ca [hmdb.ca]

- 21. N-Formyl-dl-phenylalanine | 4289-95-6 | Benchchem [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

- 25. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hmdb.ca [hmdb.ca]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. hmdb.ca [hmdb.ca]

- 29. researchgate.net [researchgate.net]

- 30. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 31. chem.uzh.ch [chem.uzh.ch]

- 32. benchchem.com [benchchem.com]

- 33. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]

- 34. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. JPH05178801A - Crystallization method of L-phenylalanine - Google Patents [patents.google.com]

- 39. researchgate.net [researchgate.net]

- 40. mdpi.com [mdpi.com]

- 41. van der Waals' induced 13C NMR shifts in crystalline amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Significance of N-Formyl Amino Acids

Abstract

N-formyl amino acids, particularly N-formylmethionine (fMet), represent a fascinating and crucial class of molecules at the intersection of microbiology, immunology, and pathophysiology. Initially identified as the initiating amino acid in bacterial protein synthesis, their significance has expanded dramatically. They are now recognized as potent signaling molecules that bridge the innate immune system's ability to detect both pathogenic invaders and endogenous cellular damage. This technical guide provides a comprehensive overview of the biological importance of N-formyl amino acids, detailing their origins, their recognition by the innate immune system through Formyl Peptide Receptors (FPRs), the intricate signaling cascades they trigger, and their multifaceted roles in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical area of biology and its therapeutic potential.

The Dual Origin of N-Formyl Amino Acids: A Tale of Bacteria and Mitochondria

The story of N-formyl amino acids begins with the fundamental process of protein synthesis. In prokaryotes, translation is initiated with a modified amino acid, N-formylmethionine (fMet).[1][2][3][4][5] This is in stark contrast to eukaryotic cytosolic protein synthesis, which commences with an unmodified methionine.[6][7] The formylation of methionine in bacteria is a critical step catalyzed by the enzyme methionyl-tRNA formyltransferase, which adds a formyl group to the amino group of methionine after it has been loaded onto its specific transfer RNA (tRNA.fMet).[2][3][6] This N-terminal formyl group is often removed post-translationally by the enzyme deformylase.[1][8]

Crucially, this unique prokaryotic feature is shared by eukaryotic organelles of endosymbiotic origin: mitochondria and chloroplasts.[2][3][6][9] These organelles retain their own protein synthesis machinery, which closely resembles that of their bacterial ancestors, including the use of fMet for initiation.[2][5][6] This shared characteristic is the foundation for the immunological significance of N-formyl peptides.

Sentinels of Danger: N-Formyl Peptides as PAMPs and DAMPs

The innate immune system has evolved to recognize conserved molecular structures associated with pathogens and cellular distress. N-formyl peptides serve as prime examples of molecules that function as both Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[10][11]

-

As PAMPs: When bacteria invade a host, they release proteins and peptides containing the N-terminal fMet signature. These N-formylated peptides are recognized by the host's innate immune system as a clear sign of a non-self, pathogenic presence.[10][11][12]

-

As DAMPs: In instances of sterile inflammation, such as trauma or ischemia, damaged or dying host cells can release their mitochondrial contents into the extracellular space.[13][14][15] These released mitochondrial components include N-formylated peptides, which, due to their bacterial ancestry, are also recognized by the innate immune system as a danger signal, alerting it to tissue injury.[13][14][16]

This dual recognition allows the immune system to mount a rapid and robust response to both infectious and non-infectious threats.

The Gatekeepers: Formyl Peptide Receptors (FPRs)

The biological effects of N-formyl peptides are primarily mediated by a specific family of cell surface receptors known as Formyl Peptide Receptors (FPRs).[9][17] FPRs are members of the G protein-coupled receptor (GPCR) superfamily, characterized by their seven-transmembrane domains.[10][18][19] In humans, this family consists of three main members:

-

FPR1: This was the first FPR to be identified and is considered the high-affinity receptor for many N-formylated peptides, such as the classic bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).[12][20] It is highly expressed on phagocytic leukocytes like neutrophils and monocytes.[18]

-

FPR2 (also known as ALX/FPR2): This receptor is more versatile and can be activated by a wider range of ligands, including both N-formylated and non-formylated peptides, as well as lipid mediators like lipoxin A4.[19] FPR2 can mediate both pro-inflammatory and anti-inflammatory (pro-resolving) responses depending on the specific ligand it binds.[11][12]

-

FPR3: The function of FPR3 is the least understood of the three. It is generally unresponsive to many of the classic N-formyl peptides but can be activated by other ligands, such as the F2L peptide.[18][19][20]

The expression of these receptors is not limited to immune cells; they have also been identified on various non-hematopoietic cells, including epithelial cells, endothelial cells, and neurons, suggesting a broader role in physiological and pathological processes.[10]

Orchestrating the Response: FPR Signaling Pathways

Upon ligand binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events. As GPCRs, they canonically couple to the Gi/o subfamily of G proteins.[12] The activation of these G proteins leads to the dissociation of their α and βγ subunits, which in turn trigger multiple downstream signaling pathways.

Key Signaling Cascades

The primary signaling pathways activated by FPRs include:

-

Phospholipase C (PLC) Pathway: The Gβγ subunits activate PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC).[12]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: FPR activation also stimulates the PI3K-Akt pathway, which is crucial for cell survival, proliferation, and migration.[12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The extracellular-signal-related kinase 1/2 (ERK1/2) and p38 MAPK pathways are also activated downstream of FPRs.[17][21] These pathways are essential for a variety of cellular responses, including gene expression and cytokine production.

These signaling events culminate in a range of cellular responses critical for the innate immune response.

Cellular Responses to FPR Activation

The activation of FPRs on immune cells, particularly neutrophils, elicits a suite of pro-inflammatory and host-defense functions:

-

Chemotaxis: A primary function of FPR activation is to direct the migration of leukocytes towards the source of N-formyl peptides, be it a site of infection or tissue damage.[10][11][22]

-

Degranulation: Activated neutrophils release the contents of their granules, which contain a potent arsenal of antimicrobial proteins and enzymes.[20][22]

-

Superoxide Production: FPR signaling leads to the assembly and activation of the NADPH oxidase complex, resulting in a "respiratory burst" that generates reactive oxygen species (ROS) to kill invading pathogens.[10][17][22]

-

Phagocytosis: The engulfment and destruction of pathogens are enhanced by FPR activation.[2][3]

-

Cytokine and Chemokine Production: FPR signaling can induce the production and release of various inflammatory mediators that amplify the immune response.[17]

Caption: FPR Signaling Cascade.

The Double-Edged Sword: N-Formyl Peptides in Disease

While the activation of FPRs by N-formyl peptides is essential for a healthy immune response, dysregulated or chronic activation can contribute to the pathogenesis of numerous diseases.[9][17]

Sepsis and Systemic Inflammation

In severe trauma or infection, a massive release of mitochondrial DAMPs (including N-formyl peptides) or bacterial PAMPs can lead to a systemic inflammatory response syndrome (SIRS) and sepsis.[13][14] The widespread activation of FPRs can cause cardiovascular collapse, characterized by severe hypotension and vascular leakage, and contribute to multi-organ dysfunction.[14] Circulating mitochondrial N-formyl peptides have been linked to secondary nosocomial infections in patients with septic shock, potentially by suppressing neutrophil chemotaxis.[23] Furthermore, N-formyl-l-methionine (f-Met) has been identified as a biomarker that reflects mitochondrial dysfunction and predicts mortality in septic shock.[24][25][26]

Chronic Inflammatory and Autoimmune Diseases

Chronic activation of FPRs has been implicated in a variety of chronic inflammatory conditions.[10] The continuous recruitment and activation of immune cells can lead to persistent tissue damage.

Neurodegenerative Diseases

FPRs are expressed on various cells within the central nervous system, including microglia and astrocytes.[18] N-formyl peptides can contribute to neuroinflammation, a common feature of neurodegenerative diseases such as Alzheimer's disease.[9][18]

Cardiovascular Diseases

Elevated levels of circulating N-formyl peptides can promote endothelial dysfunction and oxidative stress, contributing to the development of atherosclerosis, myocardial infarction, and hypertension.[9]

Cancer

The role of FPRs in cancer is complex and can be context-dependent.[9] FPR activation can promote tumor progression by enhancing inflammation, angiogenesis, and cell migration.[9][19]

Therapeutic Horizons: Targeting the N-Formyl Peptide Pathway

The central role of the N-formyl peptide/FPR axis in inflammation and disease makes it an attractive target for therapeutic intervention. Strategies being explored include:

-

FPR Antagonists: Developing molecules that block the binding of N-formyl peptides to their receptors could be beneficial in conditions characterized by excessive inflammation, such as sepsis and autoimmune diseases.

-

Biased Agonism: The concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways.[10] This opens the possibility of designing ligands that selectively promote the anti-inflammatory and pro-resolving functions of FPR2 while inhibiting its pro-inflammatory activities.

-

Targeting Amino Acid Metabolism: Given the central role of amino acids in cellular metabolism, targeting their pathways in diseases like cancer is a promising therapeutic strategy.[27][28][29][30]

Methodologies for Studying N-Formyl Amino Acids and Their Receptors

A variety of experimental techniques are employed to investigate the biological significance of N-formyl amino acids and their interactions with FPRs.

Detection and Quantification of N-Formyl Amino Acids

The analysis of N-formyl amino acids can be challenging. Standard amino acid analysis often involves acid hydrolysis, which can remove the formyl group.[31][32] Specialized methods are required for their detection and quantification:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify N-formylated peptides.[33]

-

Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and specific for identifying and quantifying N-formyl amino acids and peptides in biological samples.

Functional Assays for FPR Activity

Several in vitro assays are used to assess the functional consequences of FPR activation:

Chemotaxis Assay

This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.

Protocol:

-

Isolate primary neutrophils from whole blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).

-

Place a chemoattractant solution containing a known concentration of an N-formyl peptide (e.g., fMLF) in the lower chamber of a Boyden chamber or a multi-well chemotaxis plate.

-

Add a suspension of the cells to the upper chamber, which is separated from the lower chamber by a microporous membrane.

-

Incubate the chamber for a sufficient time to allow cell migration.

-

Quantify the number of cells that have migrated through the membrane to the lower chamber, typically by microscopy after staining or by using a plate reader for fluorescently labeled cells.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation.

Protocol:

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.

-

Add the N-formyl peptide agonist and continuously record the change in fluorescence over time.

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.

Receptor Binding Assay

This assay determines the affinity and specificity of ligand binding to FPRs.

Protocol:

-

Prepare cell membranes from cells expressing the FPR of interest.

-

Incubate the membranes with a radiolabeled or fluorescently labeled N-formyl peptide ligand at various concentrations.

-

In parallel, perform competitive binding experiments by including an unlabeled competitor ligand.

-

Separate the bound ligand from the unbound ligand, typically by filtration.

-

Quantify the amount of bound labeled ligand.

-

Analyze the data to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Caption: Experimental Workflows for FPR Functional Analysis.

Conclusion

N-formyl amino acids, originating from both invading bacteria and damaged host mitochondria, are powerful signaling molecules that play a pivotal role in the initiation and regulation of the innate immune response. Their recognition by Formyl Peptide Receptors triggers a complex network of signaling pathways that orchestrate a range of cellular functions, from chemotaxis to the production of inflammatory mediators. While essential for host defense, the dysregulation of this system is implicated in a wide array of inflammatory and degenerative diseases. A thorough understanding of the biological significance of N-formyl amino acids and their receptors is crucial for the development of novel therapeutic strategies aimed at modulating the immune response in various pathological conditions. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this fascinating and clinically relevant biological system.

References

-

Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., Dhaliwal, K., & Rossi, A. G. (2015). Mitochondrial-derived N-formyl peptides: Novel links between trauma, vascular collapse and sepsis. Frontiers in Immunology, 6, 543. [Link]

-

Rampa, A., & Spisani, S. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Pharmacology, 13, 997463. [Link]

-

Crouser, E. D., He, X., Thounaojam, M., & Parthasarathy, S. (2005). Human mitochondria-derived N-formylated peptides are novel agonists equally active on FPR and FPRL1, while Listeria monocytogenes-derived peptides preferentially activate FPR. European Journal of Immunology, 35(8), 2486–2495. [Link]

-

Simmons, J. D., Lee, Y. L., Mulekar, S., Kuck, J. L., Brevard, S. B., Gonzalez, R. P., & Gillespie, M. N. (2015). Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome. American Journal of Physiology-Heart and Circulatory Physiology, 308(7), H761–H769. [Link]

-

Ito, T., Kii, N., Ohto, T., Nakano, S., Hoshino, K., Ueha, S., ... & Matsushima, K. (2021). Circulating mitochondrial N-formyl peptides contribute to secondary nosocomial infection in patients with septic shock. Proceedings of the National Academy of Sciences, 118(13), e2023981118. [Link]

-

de Oliveira, G. P., de Souza, K. S. D., & de Bem, A. F. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11598. [Link]

-

He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: a family of versatile immune regulators. Journal of leukocyte biology, 101(4), 827-836. [Link]

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]

-

de Oliveira, G. P., de Souza, K. S. D., & de Bem, A. F. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11598. [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules and cells, 40(8), 537. [Link]

-

Zindel, J., & Kubes, P. (2020). DAMPs, PAMPs, and LAMPs in immunity and sterile inflammation. Annual review of pathology: mechanisms of disease, 15, 493-518. [Link]

-

Kremer, H., Le, Y., & Ye, R. D. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]

-

ResearchGate. (2023). What is the use of (formyl methionine) in the process of translation in prokaryotes and Eukaryotes?. [Link]

-

Kim, H. K., & Varshavsky, A. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. BioEssays, 44(5), 2100273. [Link]

-

Wikipedia. (n.d.). N-Formylmethionine. [Link]

-

ResearchGate. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. [Link]

-

Bionity. (n.d.). N-Formylmethionine. [Link]

-

Quora. (2017). Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes?. [Link]

-

Khan Academy. (n.d.). Differences in translation between prokaryotes and eukaryotes. [Link]

-

ResearchGate. (n.d.). Endogenous DAMPs, Category I: Constitutively Expressed, Native Molecules (Cat. I DAMPs): Volume 1: Injury-Induced Innate Immune Responses. [Link]

-

Wang, L., Zhang, Y., & Wang, W. (2023). Targeting amino acid in tumor therapy. Signal Transduction and Targeted Therapy, 8(1), 1-32. [Link]

-

Gavins, F. N., & Hickey, M. J. (2012). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The Scientific World Journal, 2012. [Link]

-

Vacca, I., D'Andrea, G., Vitiello, M., Merlino, F., & Galdiero, M. (2020). N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways. Cytokine, 135, 155212. [Link]

-

Rampa, A., & Spisani, S. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Pharmacology, 13, 997463. [Link]

-

Wigerblad, G., & Särndahl, E. (2020). N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells. International journal of molecular sciences, 21(24), 9474. [Link]

-

Prevete, N., D'alessio, S., & Liotti, F. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International journal of molecular sciences, 22(7), 3740. [Link]

-

Piatkov, K. I., Vu, T. T., Hwang, C. S., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial cell, 2(10), 376. [Link]

-

Piatkov, K. I., Vu, T. T., Hwang, C. S., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Proceedings of the National Academy of Sciences, 112(30), E3992-E4001. [Link]

-

PubMed Central. (2023). N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease. [Link]

-

Rogers, R. P., Singh, M., Pang, Z., Pilkinton, M. A., Beauchamp, D., Filbin, M. R., ... & Mootha, V. K. (2024). Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock. Metabolomics, 20(2), 1-10. [Link]

-

de Luca, S., & Maccari, G. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 735. [Link]

-

Broad Institute. (2024). Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock. [Link]

-

Rogers, R. P., Singh, M., Pang, Z., Pilkinton, M. A., Beauchamp, D., Filbin, M. R., ... & Mootha, V. K. (2024). Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock. Metabolomics, 20(2), 1-10. [Link]

-

Microbial Cell. (2015). Figure 1 N-terminal formyl-methionine as a degron. [Link]

-

ResearchGate. (n.d.). Oncology Therapeutics Targeting the Metabolism of Amino Acids. [Link]

-

ResearchGate. (2023). New Route to N-Formylation of Primary Amines with Amino Acids as a Source of CO Using Polyaniline Catalyst. [Link]

-

Pan, M., & Vousden, K. H. (2015). Targeting amino acid metabolism for cancer therapy. Molecular cell, 58(4), 557-559. [Link]

-

NTK Papers. (2023). Can Targeting Amino Acid Metabolism Enhance Cancer Treatment?. [Link]

-

de Luca, S., & Maccari, G. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 735. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 3. N-Formylmethionine [bionity.com]

- 4. quora.com [quora.com]

- 5. Khan Academy [khanacademy.org]

- 6. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]

- 9. mdpi.com [mdpi.com]

- 10. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial-derived N-formyl peptides: Novel links between trauma, vascular collapse and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 17. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 19. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 20. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock. | Broad Institute [broadinstitute.org]

- 26. Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Targeting amino acid in tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Targeting amino acid metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ntkpapers.ntk-institute.org [ntkpapers.ntk-institute.org]

- 31. Thieme E-Books & E-Journals [thieme-connect.de]

- 32. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 33. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of N-Formyl-dl-phenylalanine in Metabolic Networks: A Technical Guide for Researchers

Abstract

N-Formyl-dl-phenylalanine, a modified version of the essential amino acid phenylalanine, occupies a cryptic yet potentially significant position within the landscape of metabolic pathways and cellular signaling. While the biological activities of N-formylated peptides, particularly those originating from bacteria and mitochondria, are well-documented as potent activators of the innate immune system, the specific metabolic fate and function of the free amino acid N-Formyl-dl-phenylalanine remain largely uncharted territory. This technical guide synthesizes the current understanding of N-formylated molecules, contextualizes the potential pathways for N-Formyl-dl-phenylalanine biosynthesis and degradation, and explores its putative roles in physiology and disease. We will delve into the established signaling cascades of its peptide counterparts, propose hypothetical metabolic routes for the free amino acid, and provide detailed experimental protocols for its detection and quantification. This document is intended to serve as a foundational resource for researchers in metabolism, immunology, and drug development, aiming to stimulate further investigation into this intriguing molecule.

Introduction: The Significance of N-Formylation in Biological Systems

N-formylation, the addition of a formyl group to the N-terminus of a molecule, is a critical post-translational modification that dictates the biological activity of peptides and proteins. In prokaryotes and eukaryotic organelles like mitochondria, protein synthesis is initiated with N-formylmethionine (fMet).[1][2] The resulting N-formylated peptides, when released through protein turnover or cell damage, act as powerful chemoattravctants for immune cells, a process central to host defense against microbial invasion and the clearance of cellular debris.[3] These molecules are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are predominantly expressed on phagocytic leukocytes such as neutrophils and macrophages.[1][4][5] The activation of FPRs triggers a cascade of pro-inflammatory responses, including chemotaxis, the release of reactive oxygen species, and degranulation.[2]

While the spotlight has been on N-formylated peptides, the existence of free N-formylated amino acids, such as N-Formyl-dl-phenylalanine, raises new questions about their origin, metabolic fate, and potential biological functions. The identification of N-Formylphenylalanine in human placental tissue suggests it may have an endogenous role beyond being a simple byproduct of microbial metabolism.[6]

Phenylalanine Metabolism: The Precursor Landscape

To understand the context of N-Formyl-dl-phenylalanine, a foundational knowledge of phenylalanine metabolism is essential. Phenylalanine is an essential aromatic amino acid that serves as a precursor for a multitude of vital compounds.[7]

-

Protein Synthesis: L-phenylalanine is a fundamental building block for proteins.

-

Tyrosine Synthesis: The primary metabolic fate of phenylalanine in mammals is its irreversible hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase.[7][8] Tyrosine is then a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[7]

-

Plant and Microbial Metabolism: In plants, phenylalanine is a key precursor for a vast array of secondary metabolites, including flavonoids and lignans, via the action of phenylalanine ammonia-lyase.[7][9] Microorganisms can also produce L-phenylalanine through fermentation processes.[10][11][12]

A disruption in the primary metabolic pathway of phenylalanine, as seen in the genetic disorder phenylketonuria (PKU), leads to the accumulation of phenylalanine and its conversion into alternative metabolites.[7][13]

N-Formyl-dl-phenylalanine: Biosynthesis and Degradation Pathways (A Hypothetical Framework)

Direct evidence for the specific enzymatic pathways governing the anabolism and catabolism of free N-Formyl-dl-phenylalanine is currently scarce. However, by drawing parallels with the metabolism of other N-formylated compounds, we can construct a plausible, albeit hypothetical, framework.

Putative Biosynthesis

The formylation of phenylalanine could occur through several potential mechanisms:

-

Enzymatic Formylation: This would likely be mediated by an N-formyltransferase. While specific N-formyltransferases for sugars and purine biosynthesis are known, an enzyme with specificity for phenylalanine has not yet been identified. The source of the formyl group would likely be 10-formyltetrahydrofolate.

-

Byproduct of Peptide Degradation: N-Formyl-dl-phenylalanine could be a breakdown product of larger N-formylated peptides of either bacterial or mitochondrial origin. However, this would necessitate the initial residue of the peptide being phenylalanine, which is less common than methionine.

-

Microbial Production: Gut microbiota are a potential source of a wide array of metabolites, and it is plausible that certain bacterial species can produce and release N-Formyl-dl-phenylalanine.[10]

Below is a conceptual workflow for the potential biosynthesis of N-Formyl-dl-phenylalanine.

Caption: Hypothetical pathways for N-Formyl-dl-phenylalanine formation.

Putative Degradation

The removal of the formyl group is a likely key step in the degradation of N-Formyl-dl-phenylalanine.

-

Deformylation: This could be catalyzed by a specific deformylase. While enzymes that remove the formyl group from N-formylmethionine exist, their substrate specificity for other N-formylated amino acids is not well established.

-

Further Metabolism: Following deformylation, the resulting phenylalanine would enter its standard metabolic pathways, such as conversion to tyrosine or other downstream metabolites.

-

Chemical Degradation: Non-enzymatic removal of the formyl group can occur under certain chemical conditions, such as acidic hydrolysis, though the physiological relevance of this is likely limited.[14]

The diagram below illustrates a potential degradation pathway.

Caption: A possible degradation pathway for N-Formyl-dl-phenylalanine.

Biological Activity: Extrapolating from N-Formylated Peptides

The biological activity of free N-Formyl-dl-phenylalanine has not been directly characterized. However, the extensive research on N-formylated peptides, particularly N-formyl-methionyl-leucyl-phenylalanine (fMLP), provides a strong foundation for hypothesizing its potential roles.[1][5]

Interaction with Formyl Peptide Receptors (FPRs)

The primary question is whether free N-Formyl-dl-phenylalanine can act as a ligand for FPRs. The N-formyl group is a key determinant for receptor binding and activation for N-formylated peptides.[2] It is plausible that N-Formyl-dl-phenylalanine could act as a low-affinity agonist or even an antagonist at these receptors.

The signaling cascade initiated by FPR activation is well-established and involves:

-

G-protein coupling: Ligand binding to FPRs activates heterotrimeric G-proteins.

-

Downstream effectors: This leads to the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

-

Second messengers: Activation of these enzymes results in increased intracellular calcium and diacylglycerol (DAG) production.

-

Cellular responses: These signaling events culminate in chemotaxis, superoxide production, and the release of inflammatory mediators.

The following diagram illustrates the canonical FPR signaling pathway.

Caption: Simplified overview of the FPR signaling cascade.

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of N-Formyl-dl-phenylalanine in biological matrices are crucial for elucidating its metabolic role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[15][16][17]

Experimental Protocol: Quantification of N-Formyl-dl-phenylalanine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of N-Formyl-dl-phenylalanine. Optimization will be required for specific sample types and instrumentation.

5.1.1. Sample Preparation (Protein Precipitation)

-

Thaw Samples: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard: Add 10 µL of an appropriate internal standard (e.g., stable isotope-labeled N-Formyl-dl-phenylalanine).

-

Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Formyl-dl-phenylalanine: Precursor ion (Q1) m/z 194.1 -> Product ion (Q3) m/z 148.1 (loss of HCOOH). Further optimization of product ions is recommended.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

5.1.3. Data Analysis and Quantification

-

Construct a calibration curve using known concentrations of N-Formyl-dl-phenylalanine spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of N-Formyl-dl-phenylalanine in the unknown samples by interpolating from the calibration curve.

The workflow for this analytical protocol is summarized below.

Caption: Analytical workflow for quantifying N-Formyl-dl-phenylalanine.

| Parameter | Typical Value/Condition |

| Sample Volume | 100 µL |

| Extraction Solvent | Acetonitrile |

| LC Column | C18 Reversed-Phase |

| Ionization Mode | ESI Positive |

| Detection Mode | MRM |

| Precursor Ion (m/z) | 194.1 |

| Product Ion (m/z) | 148.1 |

| Table 1: Summary of typical LC-MS/MS parameters for N-Formyl-dl-phenylalanine analysis. |

Future Directions and Unanswered Questions

The study of N-Formyl-dl-phenylalanine is in its infancy. Future research should focus on several key areas:

-

Elucidation of Biosynthetic and Degradative Pathways: The identification of the specific enzymes responsible for the formylation and deformylation of phenylalanine is paramount.

-

Characterization of Biological Activity: Rigorous investigation is needed to determine if free N-Formyl-dl-phenylalanine can modulate FPRs or other receptors, and to what extent.

-

Quantification in Health and Disease: Establishing the physiological concentrations of N-Formyl-dl-phenylalanine in various tissues and biofluids will be crucial to understanding its potential role as a biomarker. Metabolomics studies in conditions like phenylketonuria and inflammatory diseases may yield valuable insights.[18]

-

Microbial vs. Endogenous Origin: Delineating the contribution of the gut microbiome to the systemic pool of N-Formyl-dl-phenylalanine will be essential.

Conclusion

N-Formyl-dl-phenylalanine represents a fascinating and underexplored area of metabolism. While its peptide counterparts have well-defined roles in innate immunity, the significance of the free amino acid remains an open question. Its confirmed presence in human tissues warrants a deeper investigation into its metabolic pathways and biological functions. The methodologies and hypothetical frameworks presented in this guide are intended to provide a solid foundation for researchers to begin unraveling the mysteries of this enigmatic molecule.

References

- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formyl-L-phenylalanine|High-Purity Research Chemical [benchchem.com]

- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 6. hmdb.ca [hmdb.ca]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial production of L-phenylalanine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scitepress.org [scitepress.org]

- 14. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]

- 15. rsc.org [rsc.org]

- 16. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 17. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]

- 18. Metabolomics and Lipidomics Explore Phenotype-Specific Molecular Signatures for Phenylketonuria [mdpi.com]

The Sentinel's Call: A Technical Guide to the Discovery and Natural Occurrence of N-Formyl Peptides

This guide provides an in-depth exploration of N-formyl peptides, from their initial discovery to their critical roles as initiators of the innate immune response. We will delve into their origins in both pathogenic invaders and our own cellular machinery, their recognition by specialized receptors, and the signaling cascades they trigger. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of molecules.

Introduction: The Scent of Danger

In the intricate theater of the immune system, the ability to distinguish self from non-self is paramount. The innate immune system, our first line of defense, relies on a sophisticated surveillance network that recognizes conserved molecular motifs associated with pathogens and cellular distress. Among the most potent of these signals are N-formyl peptides, short protein fragments bearing an N-terminal methionine residue modified with a formyl group.

Initially identified as potent chemoattractants for leukocytes, these molecules act as a "scent of danger," guiding immune cells to sites of bacterial infection or tissue injury.[1][2] Their significance extends beyond simple chemotaxis; they are now understood to be critical mediators in a wide range of physiological and pathological processes, including inflammation, sepsis, and cancer.[3][4][5] This guide will illuminate the fundamental biology of N-formyl peptides, providing the technical foundation necessary to appreciate their multifaceted roles in health and disease.

The Unveiling: A Historical Perspective

The journey to understanding N-formyl peptides began in the mid-1970s with the observation that bacteria-derived factors could potently attract leukocytes.[1] Researchers noted that supernatants from bacterial cultures contained powerful chemoattractants for neutrophils.[6] This led to the seminal discovery that small peptides with an N-terminal formylmethionine were responsible for this activity.[2]

The synthetic peptide, N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP), was identified as a particularly potent agonist for neutrophil chemotaxis and has since become a cornerstone tool for studying the biology of N-formyl peptides.[3][7][8] Initially, it was believed that N-formylation was exclusive to prokaryotes. However, a pivotal finding revealed that mitochondria, owing to their bacterial ancestry, also utilize N-formylmethionine to initiate protein synthesis.[9][10][11] This discovery expanded the role of N-formyl peptides from being solely markers of infection (Pathogen-Associated Molecular Patterns or PAMPs) to also being indicators of cellular damage (Damage-Associated Molecular Patterns or DAMPs).[12][13][14]

Natural Occurrence: A Tale of Two Origins

N-formyl peptides are unique in their dual origin, arising from both invading microorganisms and the host's own cellular components under stress. This duality underscores their central role in alerting the immune system to a broad spectrum of threats.

Bacterial Provenance: Pathogen-Associated Molecular Patterns (PAMPs)

In bacteria, protein synthesis is initiated with N-formylmethionine (fMet).[9][11][15] The formylation of the initiator methionine is a crucial step catalyzed by the enzyme methionyl-tRNA formyltransferase.[9] While this N-terminal fMet is often cleaved off from mature proteins, the degradation of bacterial proteins during growth, death, or phagocytosis releases a plethora of N-formylated peptides into the surrounding environment.[4][6] These peptides, such as the signal peptides involved in protein translocation, serve as potent PAMPs, signaling the presence of a bacterial invader to the host's innate immune system.[16][17]

Mitochondrial Source: Damage-Associated Molecular Patterns (DAMPs)

Mitochondria, the powerhouses of eukaryotic cells, share a remarkable evolutionary history with bacteria.[18] One of the key vestiges of this endosymbiotic origin is their protein synthesis machinery, which, like that of bacteria, initiates translation with N-formylmethionine.[9][10][11][12] Under normal physiological conditions, these mitochondrial N-formyl peptides (mtFPs) are sequestered within the organelle.[12][14] However, upon cellular injury, stress, or necrotic cell death, the integrity of the mitochondria is compromised, leading to the release of mtFPs into the cytoplasm and extracellular space.[13][14][19][20] These released mtFPs then function as DAMPs, alerting the immune system to tissue damage and initiating a sterile inflammatory response.[12][13][14] Elevated levels of circulating mtFPs have been associated with inflammatory conditions such as sepsis and trauma-induced systemic inflammatory response syndrome (SIRS).[12][13]

Recognition by the Innate Immune System: The Formyl Peptide Receptors (FPRs)

The potent biological effects of N-formyl peptides are mediated by a specific family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[3][4][21] These receptors are primarily expressed on the surface of various immune cells, particularly myeloid cells like neutrophils and monocytes, but are also found on a variety of non-hematopoietic cells.[3][8] The FPR family acts as a crucial class of pattern recognition receptors (PRRs) that are central to host defense and inflammation.[3][22][23]

In humans, the FPR family consists of three members:

-

FPR1: This is the high-affinity receptor for many bacterial N-formyl peptides, including the archetypal fMLF.[9][24] It plays a critical role in mediating the chemotactic response of neutrophils to bacterial infections.[25][26]

-

FPR2 (also known as ALX/FPRL1): FPR2 is a more promiscuous receptor, binding to a wide array of ligands including some N-formyl peptides, non-formylated peptides, and lipid mediators like lipoxin A4.[4][25] This receptor is involved in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways, highlighting its complex role in regulating the immune response.

-

FPR3 (formerly FPRL2): The function of FPR3 is the least understood of the family. It is expressed on monocytes and dendritic cells and is thought to be involved in their recruitment.[24]

The binding of N-formyl peptides to these receptors initiates a cascade of intracellular signaling events that orchestrate the cellular response.

Downstream Signaling: From Recognition to Response

Upon ligand binding, FPRs undergo a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi family.[4][21] This activation sets in motion a series of signaling events that culminate in the characteristic cellular responses to N-formyl peptides.

A key pathway activated by FPRs involves the G protein-dependent activation of Phospholipase C (PLC).[21][25] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[21] The resulting increase in intracellular Ca2+ concentration, along with the action of DAG, activates a host of downstream effectors, including protein kinase C (PKC) and various mitogen-activated protein kinases (MAPKs).[13][25]

These signaling cascades ultimately lead to:

-

Chemotaxis: The directed migration of immune cells towards the source of the N-formyl peptides.[27]

-

Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.[25]

-

Superoxide Production: The generation of reactive oxygen species (ROS) through the activation of the NADPH oxidase complex, a critical component of the respiratory burst used to kill pathogens.[25]

-

Cytokine and Chemokine Production: The synthesis and secretion of inflammatory mediators that amplify the immune response.[27]

Figure 1. Canonical FPR Signaling Pathway.

Experimental Protocols: A Practical Approach

The study of N-formyl peptides often involves their isolation from biological sources and the characterization of their effects on immune cells. Below is a representative protocol for the isolation of N-formyl peptides from bacterial culture supernatants, a foundational technique in this field.

Protocol: Isolation of N-Formyl Peptides from E. coli Culture Supernatant

Objective: To isolate a crude fraction of N-formyl peptides from the culture supernatant of Escherichia coli.

Principle: This protocol is based on the principle that N-formyl peptides are relatively small, soluble molecules that can be separated from larger proteins and other cellular components by a combination of centrifugation, filtration, and size-exclusion chromatography.

Materials:

-

E. coli strain (e.g., K-12)

-

Luria-Bertani (LB) broth

-

Centrifuge and appropriate tubes

-

0.22 µm sterile filters

-

Ammonium sulfate

-

Stir plate and magnetic stir bar

-

Dialysis tubing (1 kDa molecular weight cutoff)

-

Lyophilizer

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Methodology:

-

Bacterial Culture: Inoculate a large volume (e.g., 1 L) of LB broth with E. coli and grow to late stationary phase at 37°C with shaking. This maximizes the release of bacterial products.

-

Harvesting Supernatant: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C. Carefully decant and collect the supernatant.

-

Sterile Filtration: Pass the supernatant through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris.

-

Ammonium Sulfate Precipitation: While stirring gently on a stir plate at 4°C, slowly add solid ammonium sulfate to the filtered supernatant to achieve 80% saturation. This step precipitates larger proteins, while many smaller peptides, including N-formyl peptides, remain in solution.

-

Centrifugation: Centrifuge the ammonium sulfate mixture at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Dialysis: Carefully collect the supernatant and dialyze it extensively against PBS at 4°C using dialysis tubing with a 1 kDa molecular weight cutoff. This step removes the ammonium sulfate and other small molecules.

-

Lyophilization: Freeze-dry the dialyzed sample to obtain a concentrated powder.

-

Size-Exclusion Chromatography: Resuspend the lyophilized powder in a minimal volume of PBS and apply it to a pre-equilibrated Sephadex G-25 column. Elute with PBS and collect fractions.

-

Fraction Analysis: Monitor the absorbance of the fractions at 280 nm to detect peptide-containing fractions.

-

Bioassay: Test the biological activity of the fractions using a neutrophil chemotaxis assay to identify the fractions containing potent chemoattractants.

Self-Validation: The success of this protocol can be validated at multiple stages. The presence of peptides in the final fractions can be confirmed by spectrophotometry. The ultimate validation is the demonstration of potent chemotactic activity for neutrophils in the isolated fractions, which can be quantified using a Boyden chamber assay or other chemotaxis assays. Further characterization of the active fractions can be performed using mass spectrometry to identify the specific N-formyl peptides present.

Conclusion and Future Directions

The discovery of N-formyl peptides has fundamentally shaped our understanding of innate immunity. From their origins as bacterial signals to their recognition as indicators of cellular damage, these molecules serve as a universal alarm system for the host. The elucidation of the FPR signaling pathways has provided a detailed mechanistic framework for how these peptides orchestrate a robust inflammatory response.

The dual role of N-formyl peptides as both PAMPs and DAMPs places them at the crossroads of infectious and sterile inflammation. This unique position makes the FPR system an attractive target for therapeutic intervention. Indeed, modulating FPR activity holds promise for the treatment of a wide range of conditions, from infectious diseases and sepsis to chronic inflammatory disorders and cancer.[3][4] Future research will undoubtedly continue to unravel the complexities of N-formyl peptide biology, paving the way for novel diagnostic and therapeutic strategies that harness the power of this ancient and conserved danger-sensing system.

References

-

Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation. PLoS One. [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

-

Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Proceedings of the National Academy of Sciences. [Link]

-

N-Formylmethionine. Wikipedia. [Link]

-

New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of Leukocyte Biology. [Link]

-

A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli. The Journal of Immunology. [Link]

-

Circulating mitochondrial N-formyl peptides contribute to secondary nosocomial infection in patients with septic shock. Proceedings of the National Academy of Sciences. [Link]

-

Formyl peptide receptor. Wikipedia. [Link]

-

Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome. Critical Care. [Link]

-

Mitochondrial damage-associated molecular patterns and vascular function. Vascular Pharmacology. [Link]

-

Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Semantic Scholar. [Link]

-

Mitochondrial Damage-Associated Molecular Patterns: From Inflammatory Signaling to Human Diseases. Frontiers in Immunology. [Link]

-

Formyl Peptide Receptor Family. Creative Biolabs. [Link]

-

N-Formylmethionine (fMet) synthesis. fMet is the first amino acid in... ResearchGate. [Link]

-

The Formyl Peptide Receptors. Encyclopedia.pub. [Link]

-

The Formyl Peptide Receptors. MDPI Encyclopedia. [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. ResearchGate. [Link]

-

Further studies on the initiation of protein synthesis with N-formylmethionine in E. coli extracts. Proceedings of the National Academy of Sciences. [Link]

-

Dynamic Evolution of Bacterial Ligand Recognition by Formyl Peptide Receptors. Molecular Biology and Evolution. [Link]

-

The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Pharmacological Sciences. [Link]

-

The sensing of bacteria: emerging principles for the detection of signal sequences by formyl peptide receptors. The Journal of Immunology. [Link]

-

Impacts of mitochondria and bacteria N-formyl peptides on the progression of various pathological conditions. ResearchGate. [Link]

-

Impaired Antibacterial Host Defense in Mice Lacking the N-formylpeptide Receptor. The Journal of Experimental Medicine. [Link]

-

Recognition of Bacterial Signal Peptides by Mammalian Formyl Peptide Receptors. ResearchGate. [Link]

-

The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. Frontiers in Immunology. [Link]

-

Mitochondrion. Wikipedia. [Link]

-

N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells. International Journal of Molecular Sciences. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 4. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]